molecular formula C14H22N4O2 B3027998 tert-Butyl 4-(pyrimidin-4-ylamino)piperidine-1-carboxylate CAS No. 1448854-95-2

tert-Butyl 4-(pyrimidin-4-ylamino)piperidine-1-carboxylate

Cat. No.: B3027998
CAS No.: 1448854-95-2
M. Wt: 278.35
InChI Key: ZROJKRQFCKOKTR-UHFFFAOYSA-N
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Description

tert-Butyl 4-(pyrimidin-4-ylamino)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a pyrimidin-4-ylamino substituent at the 4-position. This structure is integral to its role as an intermediate in pharmaceutical synthesis, particularly in kinase inhibitor development and antiviral agents. The pyrimidine moiety enhances hydrogen-bonding interactions with biological targets, while the tert-butyl group improves solubility and stability .

Properties

IUPAC Name

tert-butyl 4-(pyrimidin-4-ylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-5-11(6-9-18)17-12-4-7-15-10-16-12/h4,7,10-11H,5-6,8-9H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROJKRQFCKOKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201139890
Record name 1-Piperidinecarboxylic acid, 4-(4-pyrimidinylamino)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201139890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448854-95-2
Record name 1-Piperidinecarboxylic acid, 4-(4-pyrimidinylamino)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448854-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-(4-pyrimidinylamino)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201139890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(pyrimidin-4-ylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with pyrimidine compounds under controlled conditions. One common method includes the use of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate as a starting material, which undergoes nucleophilic substitution with pyrimidine-4-ylamine .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(pyrimidin-4-ylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 4-(pyrimidin-4-ylamino)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural features allow it to interact effectively with biological targets, making it valuable in drug development.

Key Therapeutic Areas :

  • Cancer Research : Compounds related to this structure have been shown to inhibit protein kinase B (Akt), which is pivotal in cancer cell survival. For instance, modifications of piperidine derivatives have demonstrated significant anti-tumor activity through targeted inhibition of cancer pathways .
CompoundMechanismActivity
This compoundInhibits AktAnti-tumor
Related pyrimidine derivativesTargeting cancer cellsStrong inhibitory effects on tumor growth

Antimicrobial Applications

The compound has also been investigated for its antimicrobial properties. Certain derivatives have exhibited activity against resistant bacterial strains, making them potential candidates for new antibiotic therapies. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Biological Studies

In biological research, this compound aids in understanding the interactions between piperidine derivatives and various biological targets. Its ability to modulate enzyme activities makes it a valuable tool for studying metabolic pathways and signaling cascades.

Case Studies

Several studies highlight the efficacy of this compound and its derivatives:

  • Study on ERK5 Inhibition :
    • Researchers developed pyrrole carboxamide-based ERK5 inhibitors that showed submicromolar potency. These compounds were optimized for pharmacokinetic properties while maintaining their effectiveness against cancer cell lines .
  • In Vivo Tumor Models :
    • A study demonstrated that modifications to the piperidine structure could enhance the selectivity and potency of compounds against human tumor xenografts, indicating the potential for developing targeted cancer therapies based on this scaffold.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(pyrimidin-4-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-Butyl 4-(pyrimidin-4-ylamino)piperidine-1-carboxylate with structurally related piperidine-carboxylate derivatives:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Safety Profile (GHS Classification)
This compound Pyrimidin-4-ylamino C14H21N5O2 291.35 Intermediate for kinase inhibitors; enhanced hydrogen bonding Not explicitly classified (analog data)
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) Pyridin-3-yl C15H23N3O2 277.36 Light yellow solid; antiviral research Non-hazardous (no GHS label)
tert-Butyl 4-((6-ethoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate 6-Ethoxy-N-methylpyrimidin-4-yl C17H27N5O3 349.44 Potential kinase inhibitor; higher lipophilicity Limited safety data available
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate Phenylamino C16H24N2O2 276.38 Precursor in illicit drug synthesis Controlled substance (INCB Red List)
tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate Aminomethyl C11H23N3O2 229.32 Lab chemical; limited biological data 97% purity; no GHS classification

Key Structural and Functional Differences:

Substituent Effects on Bioactivity: The pyrimidin-4-ylamino group in the target compound provides two nitrogen atoms for hydrogen bonding, enhancing binding to kinase ATP pockets compared to the single nitrogen in pyridin-3-yl analogs . Phenylamino derivatives (e.g., tert-Butyl 4-(phenylamino)piperidine-1-carboxylate) lack heterocyclic nitrogen atoms, reducing target affinity but increasing metabolic stability .

Physicochemical Properties: tert-Butyl 4-((6-ethoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate (MW 349.44) has higher molecular weight due to ethoxy and methyl groups, which may improve membrane permeability but reduce aqueous solubility compared to the target compound . tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate (MW 229.32) is smaller and less complex, making it more suitable for combinatorial chemistry .

Biological Activity

tert-Butyl 4-(pyrimidin-4-ylamino)piperidine-1-carboxylate, with the molecular formula C14H22N4O2C_{14}H_{22}N_{4}O_{2} and a molecular weight of 278.35 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound serves as a significant intermediate in the synthesis of various pharmaceuticals and has been investigated for its interactions with biological targets, particularly in medicinal chemistry.

Synthesis and Properties

The synthesis of this compound typically involves nucleophilic substitution reactions between piperidine derivatives and pyrimidine compounds. One common method utilizes tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate as a precursor, leading to high yields of the desired product through controlled reaction conditions.

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as an enzyme inhibitor and receptor modulator. Its unique pyrimidine moiety allows it to interact selectively with various biological targets, making it valuable in research aimed at developing therapeutic agents.

The mechanism by which this compound exerts its effects involves binding to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological responses, including inhibition of inflammatory pathways and modulation of cell signaling.

Inhibition Studies

Recent studies have demonstrated the compound's potential as an inhibitor of the NLRP3 inflammasome, a key player in inflammatory responses. For instance, compounds derived from similar scaffolds showed significant inhibition of IL-1β release in LPS/ATP-stimulated human macrophages, suggesting that modifications to the piperidine structure could enhance anti-inflammatory properties .

CompoundIL-1β Inhibition (%)Concentration (µM)
Compound 124.9 ± 6.310
Compound 219.4 ± 0.410
Compound 339.2 ± 6.6Variable (0.1–50)

Structure-Activity Relationship (SAR)

A structure-activity relationship study indicated that modifications to the piperidine ring significantly affect the compound's biological activity. For example, altering substituents on the pyrimidine ring or modifying the piperidine nitrogen can either enhance or diminish inhibitory effects on target enzymes .

Comparative Analysis

When compared to similar compounds such as tert-butyl 4-(phenylamino)piperidine-1-carboxylate, this compound exhibits distinct biological properties due to its specific structural features. This uniqueness allows for targeted interactions with different molecular pathways, making it a candidate for further pharmacological exploration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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